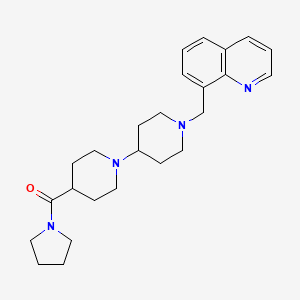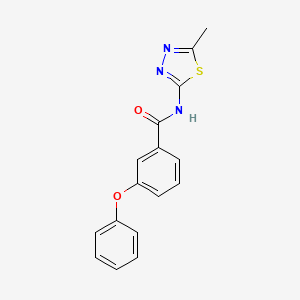
4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a potent and selective antagonist of the muscarinic acetylcholine receptor, which plays a critical role in various physiological processes, including neurotransmission, cardiovascular function, and smooth muscle contraction.
Wirkmechanismus
4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine acts as a competitive antagonist of the muscarinic acetylcholine receptor, which is a G protein-coupled receptor that mediates the effects of acetylcholine in the body. By binding to the receptor, this compound prevents acetylcholine from binding and activating the receptor, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various tissues and organs. In the central nervous system, this compound has been shown to block the effects of acetylcholine on cognitive function, memory, and learning. In the cardiovascular system, this compound has been shown to cause vasodilation and decrease heart rate. In smooth muscle tissue, this compound has been shown to cause relaxation and decrease contractility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity for the muscarinic receptor. This allows researchers to study the effects of muscarinic receptor blockade with minimal interference from other receptors. However, one limitation of using this compound is its potential for off-target effects and non-specific binding to other receptors or proteins.
Zukünftige Richtungen
There are several future directions for research on 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine and its applications in scientific research. One area of interest is the development of more selective and potent muscarinic receptor antagonists that can be used to study the function of specific receptor subtypes. Another area of interest is the investigation of the role of muscarinic receptors in diseases such as Alzheimer's disease and Parkinson's disease, and the development of new therapies that target these receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects.
Synthesemethoden
The synthesis of 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 8-quinolinylmethyl chloride with 4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine has been widely used in scientific research to investigate the role of muscarinic receptors in various physiological and pathological conditions. This compound has been shown to be a valuable tool for studying the function of muscarinic receptors in the central nervous system, cardiovascular system, and smooth muscle tissue. This compound has also been used to investigate the role of muscarinic receptors in diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(29-13-1-2-14-29)21-8-17-28(18-9-21)23-10-15-27(16-11-23)19-22-6-3-5-20-7-4-12-26-24(20)22/h3-7,12,21,23H,1-2,8-11,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLUHOPCWKILAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(ethylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5018738.png)
![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5018740.png)
![4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018748.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5018751.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B5018762.png)
![N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5018770.png)
![3-{[(4-methyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5018780.png)
![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)
![1-(hydroxymethyl)-7-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018798.png)
![N-[2-(benzylamino)-1-methyl-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5018811.png)
![methyl 4-{[1-(2,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5018814.png)
![1-(2,5-dimethylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5018830.png)